(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine
Description
Properties
Molecular Formula |
C9H16N2S |
|---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
2,2-dimethyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C9H16N2S/c1-9(2,3)7-10-6-8-11-4-5-12-8/h4-5,10H,6-7H2,1-3H3 |
InChI Key |
HYIUVSRGQFZTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Heterocyclic Ring Construction and Subsequent Alkylation
This approach involves the synthesis of the 1,3-thiazol-2-yl core through classical Hantzsch-type cyclization, followed by alkylation with a suitable amine precursor.
Step 1: Formation of 2-Aminothiazole Derivative
Step 2: Alkylation at the 2-Position
- The amino group on the thiazole ring is alkylated using (2,2-dimethylpropyl) halides (e.g., 2,2-dimethylpropyl bromide or chloride).
- This alkylation is typically performed in inert solvents like dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | DMF, acetonitrile | Inert, high boiling point |
| Base | Potassium carbonate, sodium hydride | Facilitates nucleophilic substitution |
| Temperature | 50-80°C | To promote alkylation |
- High regioselectivity
- Suitable for scale-up
- Good yields (typically >70%)
Synthesis via Multi-Component Reaction (MCR) Strategy
A more streamlined approach involves a multi-component reaction involving α-haloketones , thiourea derivatives , and amines to construct the thiazole ring directly, followed by functionalization.
- Step 1: Condense thiourea with α-haloketones (e.g., 2-bromo-2-methylpropane derivatives) under reflux conditions to form thiazol-2-yl intermediates.
- Step 2: React the intermediate with (2,2-dimethylpropyl)amine or its derivatives to attach the amino group at the 2-position.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, acetic acid | Reflux conditions |
| Temperature | 80-120°C | To promote cyclization |
| Time | 4-12 hours | Reaction completion |
- One-pot synthesis
- Reduced purification steps
- Potential for high yields and purity
Alternative Route: Nucleophilic Substitution on Pre-formed Thiazole Derivatives
- Synthesize (1,3-thiazol-2-yl)methyl halides (e.g., chloromethyl or bromomethyl derivatives).
- React these halides with (2,2-dimethylpropyl)amine in the presence of a base to form the target compound via nucleophilic substitution.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Acetone, DMF | Solvent for SN2 reactions |
| Base | Potassium carbonate, sodium hydroxide | To deprotonate amine |
| Temperature | 25-50°C | Mild conditions |
- Straightforward and modular
- Suitable for derivatization and analog synthesis
Supporting Data and Reaction Optimization
| Parameter | Optimal Range | Rationale |
|---|---|---|
| Solvent | DMF or acetonitrile | Inert, high polarity, promotes SN2 reactions |
| Base | Potassium carbonate | Mild, effective for deprotonation |
| Temperature | 50-80°C | Balances reaction rate and selectivity |
| Reaction Time | 12-24 hours | Ensures complete conversion |
Notes on Industrial Scalability and Purity
- Reaction efficiency can be maximized by controlling temperature and stoichiometry.
- Workup procedures involve extraction, washing, and distillation or crystallization to isolate high-purity products.
- Purification can be achieved through recrystallization or chromatography, with a focus on minimizing complex purification steps.
Chemical Reactions Analysis
Alkylation via Prop-2-en-1-amine Precursors
The compound can be synthesized through alkylation reactions involving prop-2-en-1-amine derivatives. For example, N-(2,2-difluoroethyl)prop-2-en-1-amine reacts with alkylating agents (e.g., chloromethylpyridine derivatives) in the presence of bases like N,N-diisopropylethylamine . Key parameters include:
-
Molar ratio : Typically 0.8–1.5 (alkylating agent to amine).
-
Solvent : Polar aprotic solvents (e.g., dichloromethane, THF) or solvent-free conditions.
-
Catalysts : Halides (e.g., NaI, KI) or tetraalkylphosphonium salts to accelerate the reaction .
Example :
Reaction of N-(2,2-difluoroethyl)prop-2-en-1-amine with 2-chloro-5-(chloromethyl)pyridine yields the target compound after deallylation and purification .
Thiazole Ring Formation via Bromination and Cyclization
Thiazole rings are often synthesized from α-active methylene ketones. A general method involves:
-
Bromination : α-active methylene ketones (e.g., acetylacetone) react with N-bromosuccinimide (NBS) to form brominated intermediates .
-
Nucleophilic substitution : Bromide is replaced by thiocyanate (using KSCN) to form thiocyanate derivatives .
-
Cyclization : Reaction with primary amines (e.g., benzylamine) leads to thiazole ring formation .
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, benzoyl peroxide, ethanol, RT | Not isolated |
| Substitution | KSCN, ethanol, RT | Not isolated |
| Cyclization | Primary amine, ethanol, 2–4 h | 80–90% |
This pathway is analogous to the synthesis of thiazol-2(3H)-imine derivatives .
Reactivity with Atmospheric Agents
Amines, including derivatives like dimethylamine, react with atmospheric oxidants:
-
OH radicals : Hydrogen abstraction leads to aminyl radicals, forming products like formaldehyde and nitramines .
-
Ozone (O₃) : Reacts to yield carbonyl compounds (e.g., formaldehyde, acetamide) .
For (2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine, similar degradation pathways may occur, though specific data are unavailable.
Acidic Cleavage
Enamine intermediates formed during synthesis (e.g., in alkylation reactions) can undergo acidic hydrolysis to release the amine. For example:
-
Acidic conditions : Methanesulfonic acid or acetic acid cleave enamine bonds, liberating the amine product .
Structural Influences on Reactivity
The 2,2-dimethylpropyl group enhances steric hindrance, potentially stabilizing intermediates or slowing reactions. The thiazole ring (electron-deficient) may influence nucleophilic substitution or electrophilic addition reactions.
Purification and Isolation
Post-synthesis, purification typically involves:
Scientific Research Applications
(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, making it a potential candidate for drug development .
Comparison with Similar Compounds
Structural Variations in Heterocyclic Rings
The thiazole ring is a critical pharmacophore. Substitution with other heterocycles or modification of substituent positions alters electronic properties and bioactivity:
| Compound | Heterocycle & Substituents | Key Differences | Reference |
|---|---|---|---|
| Target compound | 1,3-Thiazol-2-yl | Baseline structure | - |
| 3-(Dimethylamino)-2,2-dimethylpropylamine | Thiophen-3-yl (sulfur-only heterocycle) | Reduced hydrogen-bonding capacity vs. thiazole | |
| 3-(Dimethylamino)-2,2-dimethylpropylamine | 1,2,3-Thiadiazol-4-yl (additional nitrogen) | Increased polarity and potential for π-π interactions | |
| N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine | 4-Methyl-1,3-thiazol-2-yl | Methyl at thiazole C4 may sterically hinder target binding |
Impact: Thiazoles generally exhibit stronger dipole moments and hydrogen-bonding capabilities than thiophenes, enhancing interactions with biological targets .
Amine Side Chain Modifications
The neopentyl group (2,2-dimethylpropyl) is compared to other alkyl/aryl chains:
| Compound | Amine Side Chain | Molecular Weight (g/mol) | LogP* (Predicted) | Reference |
|---|---|---|---|---|
| Target compound | 2,2-Dimethylpropyl | ~184.3 | ~2.5 | - |
| N-[(4-Methylthiazol-2-yl)methyl]propan-2-amine | Isopropyl | 197.7 (as dihydrochloride) | ~1.8 | |
| Cyclopropyl(phenyl)methylamine | Cyclopropyl-phenyl | 197.7 | ~3.0 | |
| Methyl[(2-methylthiazol-4-yl)methyl]amine | Methyl | 142.2 | ~1.2 |
Isopropyl and cyclopropyl groups balance steric effects and polarity .
Physicochemical and Spectroscopic Properties
- NMR Shifts : In analogous compounds (e.g., ), thiazole protons resonate at δ 7.2–7.8, while methyl groups on branched chains appear at δ 1.0–1.5. The neopentyl group’s geminal dimethyl protons would likely show a singlet near δ 0.9–1.1.
- Stability : Neopentyl’s steric hindrance may reduce oxidative metabolism, enhancing plasma half-life compared to less-branched chains .
Biological Activity
(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by a thiazole ring and a branched 2,2-dimethylpropyl group, which contribute to its unique chemical properties and biological activities. The compound has garnered interest for its potential applications in antimicrobial, antifungal, anticancer, and antiviral research.
The molecular formula of this compound is CHNS, with a molecular weight of approximately 184.3 g/mol. The thiazole moiety is known for its reactivity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The thiazole ring can inhibit microbial growth and induce cell death in cancer cells by interfering with DNA replication and protein synthesis in pathogens. Studies suggest that the compound may also act on acetylcholinesterase (AChE), an enzyme involved in neurotransmission, which is significant for conditions such as Alzheimer's disease.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Thiazole derivatives are often effective against a range of pathogens due to their ability to disrupt cellular processes. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria and fungi.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. The mechanism involves targeting specific cancer cell lines and inducing apoptosis. For instance, compounds containing thiazole rings have shown effectiveness against several cancer types by disrupting metabolic pathways essential for tumor growth.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability when treated with this compound compared to controls. The minimum inhibitory concentration (MIC) values were determined for various pathogens, demonstrating its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Candida albicans | 20 |
Study 2: Anticancer Activity
In another study focusing on the anticancer properties of thiazole derivatives, this compound was tested against human cancer cell lines. The compound exhibited a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine, and how can reaction conditions be systematically optimized?
- Methodology : Start with nucleophilic substitution or reductive amination strategies. For example, react 2-aminothiazole derivatives with 2,2-dimethylpropyl halides in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Monitor reaction progress via TLC or LC-MS. Optimize parameters like temperature (60–100°C), stoichiometry (1:1.2 molar ratio of amine to alkylating agent), and catalyst (e.g., acetic acid for Schiff base formation, as in ). Purify via column chromatography or recrystallization .
| Key Reaction Parameters |
|---|
| Solvent: DMF or ethanol |
| Temperature: 60–100°C |
| Catalyst: Acetic acid (2–3 drops) |
| Yield: 60–85% (typical for thiazole-amine analogs) |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Analyze and NMR spectra to verify the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and aliphatic chains (δ 1.0–1.5 ppm for dimethylpropyl groups) .
- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond lengths/angles with related thiazol-2-amine structures (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine in ).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?
- Methodology : Conduct in vitro assays for antimicrobial activity (e.g., MIC against E. coli or S. aureus), cytotoxicity (MTT assay on cancer cell lines), or enzyme inhibition (e.g., kinases relevant to cardiovascular or metabolic diseases). Use positive controls like known thiazole-based antimicrobial agents (). For solubility, employ DMSO/water mixtures (≤1% DMSO) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites for derivatization .
- Molecular docking : Screen against protein targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with experimental IC₅₀ values .
- QSAR : Coramine thiazole analogs to identify substituents enhancing bioactivity ().
Q. How should researchers resolve contradictions in observed bioactivity data across studies?
- Case Example : If one study reports potent antimicrobial activity () while another shows no effect (e.g., ), investigate variables:
- Strain specificity : Test additional microbial strains.
- Experimental conditions : Compare inoculum size, incubation time, and solvent effects.
- Compound purity : Re-analyze via HPLC to rule out impurities .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodology :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to enhance solubility while retaining thiazole bioactivity.
- Prodrug design : Mask the amine group with acid-labile protectors (e.g., Boc) for targeted release ( ).
- Metabolic stability : Perform microsomal assays to identify vulnerable sites for structural modification .
Methodological Challenges and Solutions
Q. Why might crystallographic data for this compound be difficult to obtain, and how can this be addressed?
- Challenge : Bulky substituents (e.g., 2,2-dimethylpropyl) may hinder crystal packing.
- Solutions :
- Use smaller counterions or co-crystallizing agents.
- Optimize solvent systems (e.g., ethanol/water gradients) for slow nucleation ( ).
Q. How can reaction scalability be balanced with yield and purity in multistep syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
